5-Bromo-2-methoxypyridine 1-oxide 5-Bromo-2-methoxypyridine 1-oxide
Brand Name: Vulcanchem
CAS No.: 446284-14-6
VCID: VC8274119
InChI: InChI=1S/C6H6BrNO2/c1-10-6-3-2-5(7)4-8(6)9/h2-4H,1H3
SMILES: COC1=[N+](C=C(C=C1)Br)[O-]
Molecular Formula: C6H6BrNO2
Molecular Weight: 204.02 g/mol

5-Bromo-2-methoxypyridine 1-oxide

CAS No.: 446284-14-6

VCID: VC8274119

Molecular Formula: C6H6BrNO2

Molecular Weight: 204.02 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-methoxypyridine 1-oxide - 446284-14-6

Description

5-Bromo-2-methoxypyridine 1-oxide is a synthetic, halogenated derivative of pyridine N-oxide. It is characterized by its molecular formula C6H6BrN2O and serves as a versatile building block in organic synthesis due to the reactivity of its N-oxide functional group and the presence of both bromo and methoxy substituents. This compound is of interest in various research areas, including the development of new catalysts, ligands, and biologically active molecules.

Synthesis Methods

The synthesis of 5-Bromo-2-methoxypyridine 1-oxide typically involves the bromination of 2-methoxy-4-nitropyridine. A common method employs N-bromosuccinimide (NBS) as the brominating agent in an organic solvent like acetonitrile at low temperatures (0-5°C). This method is favored due to its good regioselectivity, yielding the desired product with minimal side reactions.

Synthesis Steps:

  • Starting Material: 2-Methoxy-4-nitropyridine.

  • Bromination Agent: N-Bromosuccinimide (NBS).

  • Solvent: Acetonitrile.

  • Temperature: 0-5°C.

  • Purification Methods: Recrystallization or chromatography.

Chemical Reactions and Applications

5-Bromo-2-methoxypyridine 1-oxide undergoes several types of chemical reactions, including substitution, reduction, and oxidation reactions. These reactions are facilitated by the presence of electrophilic sites (the bromine atom) and nucleophilic sites (the nitrogen atom in the pyridine ring).

Reaction TypeDescription
SubstitutionNucleophiles attack the electrophilic carbon bonded to the bromine atom, leading to the displacement of bromine.
ReductionReducing agents facilitate the transfer of electrons to convert nitro groups into amino groups.
OxidationElectron loss from the methoxy group, converting it into a more reactive carbonyl group.

Applications in Research and Industry

This compound finds diverse applications in scientific research and industry due to its ability to participate in multiple types of chemical reactions, allowing for extensive modifications and functionalizations necessary for advanced applications. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Applications:

  • Pharmaceutical Synthesis: Used as a building block for biologically active molecules.

  • Agrochemical Synthesis: Employed in the development of new pesticides and herbicides.

  • Catalyst and Ligand Development: Its unique structure makes it suitable for designing catalysts and ligands.

CAS No. 446284-14-6
Product Name 5-Bromo-2-methoxypyridine 1-oxide
Molecular Formula C6H6BrNO2
Molecular Weight 204.02 g/mol
IUPAC Name 5-bromo-2-methoxy-1-oxidopyridin-1-ium
Standard InChI InChI=1S/C6H6BrNO2/c1-10-6-3-2-5(7)4-8(6)9/h2-4H,1H3
Standard InChIKey BPWQUWZZEYRLEE-UHFFFAOYSA-N
SMILES COC1=[N+](C=C(C=C1)Br)[O-]
Canonical SMILES COC1=[N+](C=C(C=C1)Br)[O-]
PubChem Compound 24729528
Last Modified Apr 15 2024

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